molecular formula C11H13NO3 B8575072 2-methyl-N-benzyl-malonamic acid

2-methyl-N-benzyl-malonamic acid

Cat. No.: B8575072
M. Wt: 207.23 g/mol
InChI Key: SSHFRRXCDACHET-UHFFFAOYSA-N
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Description

2-Methyl-N-benzyl-malonamic acid is a malonamic acid derivative featuring a methyl substituent at the 2-position of the malonic acid backbone and an N-benzylamide group. Malonamic acids are structurally characterized by a central malonic acid core (HOOC–CH₂–COOH) modified with amide functionalities. In this compound, the benzyl group enhances lipophilicity, while the methyl substituent influences steric and electronic properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(benzylamino)-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C11H13NO3/c1-8(11(14)15)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

SSHFRRXCDACHET-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent at 2-Position Amide Group Functional Group Modifications
2-Methyl-N-benzyl-malonamic acid Methyl (CH₃) N-Benzyl Carboxylic acid, amide
N-Benzyl-2-methoxymalonamic acid (21) Methoxy (OCH₃) N-Benzyl Carboxylic acid, methoxy, amide
Methyl N-methyl-N-benzylmalonamate None (ester) N-Methyl, N-Benzyl Ester, tertiary amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl (on aryl) N-(2-Hydroxy-1,1-dimethylethyl) Aryl amide, N,O-bidentate directing group

Key Observations :

  • Steric Effects : The N-benzyl group introduces steric bulk, which may hinder enzymatic or catalytic interactions compared to smaller amides (e.g., N-methyl groups in Methyl N-methyl-N-benzylmalonamate) .
  • Functional Group Diversity : The N,O-bidentate directing group in ’s compound enables metal coordination, a feature absent in malonamic acids unless modified .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison (Selected Examples)

Compound $ ^1\text{H NMR} $ (δ, ppm) $ ^{13}\text{C NMR} $ (δ, ppm) Melting Point (°C)
N-Benzyl-2-methoxymalonamic acid (21) 3.40 (s, 3H, OCH₃), 4.50 (d, 2H, CH₂Ph), 7.30–7.40 (m, 5H, Ar–H) 169.5 (COOH), 55.2 (OCH₃), 137.8 (Ar–C) 152–154
Methyl N-methyl-N-benzylmalonamate 3.10 (s, 3H, N–CH₃), 3.70 (s, 3H, OCH₃), 4.60 (s, 2H, CH₂Ph) 170.1 (COOCH₃), 48.9 (N–CH₃), 136.5 (Ar–C) 89–91
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1.40 (s, 6H, C(CH₃)₂), 2.35 (s, 3H, Ar–CH₃), 4.10 (s, 2H, CH₂OH) 167.8 (CONH), 128.5–134.2 (Ar–C), 70.5 (C–OH) 118–120 (Lit.)

Analysis :

  • The $ ^1\text{H NMR} $ of this compound would likely show a methyl singlet near δ 1.2–1.5 (depending on proximity to electronegative groups) and aromatic protons at δ 7.20–7.40 for the benzyl group.
  • The absence of a methoxy group (cf. compound 21) would reduce electron withdrawal, shifting carboxylic proton signals upfield compared to compound 21 .

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